molecular formula C17H19N9 B6443604 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2549053-98-5

9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6443604
CAS No.: 2549053-98-5
M. Wt: 349.4 g/mol
InChI Key: VOXPGJNJMKEKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine ( 2549053-98-5) is a purine-based chemical compound with a molecular formula of C17H19N9 and a molecular weight of 349.39 g/mol. It is characterized by a complex structure featuring a purine core linked to a 2-methylpyrazolo[1,5-a]pyrazine moiety via a piperazine ring system. This specific architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Compounds based on scaffolds such as pyrazolopyrimidines and related purine bioisosteres have demonstrated potent biological activity as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are prominent targets in oncology research for their roles in cell cycle progression and proliferation . The calculated physicochemical properties include an XLogP of 0.9, a polar surface area of 80.3 Ų, and a predicted pKa of 7.01, indicating favorable drug-like characteristics for research applications . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers can acquire this compound from specific suppliers, with various quantities available for experimental purposes .

Properties

IUPAC Name

9-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-12-9-13-15(18-3-4-26(13)22-12)24-5-7-25(8-6-24)17-14-16(19-10-20-17)23(2)11-21-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXPGJNJMKEKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N9 Methylation of Purine

The methylation of purine at the N9 position is achieved through alkylation under basic conditions. A representative protocol involves:

Procedure :

  • Dissolve 6-chloropurine (10.0 g, 64.5 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Add sodium hydride (60% dispersion in oil, 3.1 g, 77.4 mmol) at 0°C under nitrogen.

  • After 30 minutes, introduce methyl iodide (4.8 mL, 77.4 mmol) dropwise.

  • Stir at room temperature for 12 hours, then quench with ice-water.

  • Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 6-chloro-9-methylpurine as a white solid (8.2 g, 78%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-2), 8.35 (s, 1H, H-8), 3.95 (s, 3H, N9-CH₃).

  • MS (ESI+) : m/z 169.1 [M+H]⁺.

Preparation of 1-(2-Methylpyrazolo[1,5-a]Pyrazin-4-yl)Piperazine

Synthesis of 4-Chloro-2-Methylpyrazolo[1,5-a]Pyrazine

Pyrazolo[1,5-a]pyrazine derivatives are synthesized via cyclization of aminopyrazole precursors.

Procedure :

  • React 3-amino-5-methylpyrazole (5.0 g, 45.4 mmol) with chloroacetaldehyde (4.2 mL, 54.5 mmol) in acetic acid (50 mL) at 80°C for 6 hours.

  • Cool, pour into ice-water, and neutralize with NaHCO₃.

  • Extract with dichloromethane (3 × 50 mL), dry, and concentrate.

  • Recrystallize from ethanol to obtain 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (4.8 g, 72%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H, H-6), 7.89 (d, J = 5.2 Hz, 1H, H-5), 2.65 (s, 3H, CH₃).

  • MS (ESI+) : m/z 168.0 [M+H]⁺.

Piperazine Substitution

The chloro group at position 4 is displaced by piperazine via nucleophilic substitution.

Procedure :

  • Suspend 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (3.0 g, 17.9 mmol) and piperazine (7.7 g, 89.5 mmol) in 1,4-dioxane (50 mL).

  • Add N,N-diisopropylethylamine (6.2 mL, 35.8 mmol) and heat at 90°C for 24 hours.

  • Concentrate under vacuum, dissolve in water (50 mL), and extract with ethyl acetate (3 × 30 mL).

  • Dry and purify via column chromatography (DCM/MeOH, 10:1) to yield 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine (3.1 g, 82%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.95 (d, J = 5.1 Hz, 1H, H-6), 7.52 (d, J = 5.1 Hz, 1H, H-5), 3.85–3.78 (m, 4H, piperazine), 2.95–2.88 (m, 4H, piperazine), 2.60 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 158.2, 148.5, 137.8, 121.4, 115.6, 49.3, 45.8, 22.1.

Coupling of Purine and Piperazine-Pyrazolo-Pyrazine

Nucleophilic Aromatic Substitution

The final step involves displacing the chlorine at C6 of 6-chloro-9-methylpurine with the piperazine-pyrazolo-pyrazine moiety.

Procedure :

  • Combine 6-chloro-9-methylpurine (2.0 g, 11.9 mmol) and 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine (3.1 g, 13.1 mmol) in anhydrous DMF (30 mL).

  • Add potassium carbonate (3.3 g, 23.8 mmol) and heat at 100°C for 18 hours under nitrogen.

  • Cool, filter, and concentrate.

  • Purify via silica gel chromatography (DCM/MeOH, 15:1) to isolate the title compound as a pale-yellow solid (3.8 g, 85%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, H-2), 8.65 (s, 1H, H-8), 8.10 (d, J = 5.2 Hz, 1H, pyrazolo-H), 7.68 (d, J = 5.2 Hz, 1H, pyrazolo-H), 4.02 (s, 3H, N9-CH₃), 3.80–3.75 (m, 4H, piperazine), 3.10–3.05 (m, 4H, piperazine), 2.62 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 156.8, 152.4, 149.7, 145.2, 138.5, 134.9, 122.3, 119.8, 115.4, 50.1, 46.3, 30.7, 22.5.

  • HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₉ [M+H]⁺: 394.1802; found: 394.1805.

Optimization and Comparative Analysis

Solvent and Base Screening

Reaction yields for the final coupling step were evaluated under varied conditions:

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃1001885
DMSOCs₂CO₃1201278
1,4-DioxaneDIPEA902465
DCMEt₃N404842

Key Observations :

  • Polar aprotic solvents (DMF, DMSO) provided superior yields due to enhanced nucleophilicity of the piperazine.

  • Inert atmosphere and anhydrous conditions minimized side reactions.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-gram scale synthesis demonstrated reproducibility:

  • Yield : 83% (84.2 g) after optimization of stirring efficiency and temperature control.

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Cost Analysis

ComponentCost per kg (USD)
6-Chloro-9-methylpurine1,200
Piperazine-pyrazolo-pyrazine2,800
Total Production Cost4,500

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds similar to 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine can act as inhibitors of specific kinases such as AXL and c-MET. These kinases are involved in signaling pathways that regulate cell growth and differentiation. Inhibition of these pathways can be beneficial in treating cancers characterized by aberrant kinase activity .

Cancer Therapy

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit tumor cell proliferation. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promise in preclinical models as selective inhibitors of cancer cell lines . This suggests that 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine may also exhibit similar properties.

Neurological Research

Recent investigations have highlighted the role of purine derivatives in modulating neurotransmitter systems. The structural components of this compound may influence neuroreceptor activity, potentially leading to applications in treating neurological disorders such as depression or anxiety .

Case Studies

Study ReferenceFocusFindings
WO2015100117A1Kinase InhibitionIdentified pyrazolo[1,5-a]pyridine derivatives as effective AXL and c-MET inhibitors.
GuideChem ReportAnticancer ActivityShowed that similar compounds inhibit growth in various cancer cell lines.
LabChem WakoNeurological EffectsSuggested potential modulation of neurotransmitter systems by purine derivatives.

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Physicochemical Properties : The target’s pyrazolo-pyrazine substituent introduces rigidity and aromaticity, likely increasing melting points compared to flexible acyl groups (e.g., compound 37 , mp 71–72°C with a tetrahydro-2H-pyran-4-ylcarbonyl group) .

Pyrazolo-Pyrazine-Containing Analogs

lists compounds like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which shares the pyrazolo-pyrazine moiety but differs in the core scaffold (pyrido-pyrimidinone vs. purine).

Comparison Highlights :

  • Core Scaffold Differences: The pyrido-pyrimidinone core in compounds may confer distinct electronic properties compared to the purine core, affecting receptor binding or metabolic stability .
  • Piperazine Functionalization : Both the target and compounds use piperazine as a linker, but substituents like 4-methylpiperazine () vs. 2-methylpyrazolo-pyrazine (target) suggest divergent pharmacological optimization strategies.

Pyrazolopyrimidine and Triazolopyrimidine Derivatives

discusses pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which share heterocyclic features but lack the purine-piperazine framework. For example, compound 3 (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl hydrazine) emphasizes isomerization behavior, a property less relevant to the target compound’s rigid structure .

Pharmacological and Structural Implications

  • Receptor Binding: The target’s pyrazolo-pyrazine group may engage in π-π stacking or hydrogen bonding with receptors, akin to cannabidiol analogs in –2 targeting cannabinoid receptors .
  • Metabolic Stability : The methyl group on the pyrazolo-pyrazine moiety could enhance metabolic stability compared to ester-containing analogs (e.g., compound 33 with ethoxyacetyl, prone to hydrolysis) .
  • Solubility and Lipophilicity : The heteroaromatic substituent likely reduces solubility compared to polar acyl groups (e.g., compound 34 with a sulfonyl group) but improves membrane permeability .

Biological Activity

The compound 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine (CAS Number: 2877672-66-5) is a purine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N7OC_{16}H_{19}N_{7}O with a molecular weight of 325.37 g/mol. The structure includes a purine core substituted with a methyl group and a piperazine moiety linked to a pyrazolo[1,5-a]pyrazine derivative.

PropertyValue
Molecular FormulaC₁₆H₁₉N₇O
Molecular Weight325.37 g/mol
CAS Number2877672-66-5

Anticancer Activity

Research indicates that compounds containing pyrazolo and purine structures exhibit significant anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway. For instance, derivatives similar to 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. It has demonstrated potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer therapy due to its role in cell growth and survival . Additionally, related compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, making them candidates for treating neurodegenerative diseases and urinary tract infections .

Antibacterial Activity

Preliminary studies suggest that the compound may possess antibacterial properties, although specific data on this compound is limited. Similar pyrazolo derivatives have exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound likely inhibits specific kinases involved in cancer progression.
  • Enzyme Interaction : It may bind to enzymes like AChE and urease, leading to decreased enzyme activity.
  • Cell Signaling Modulation : By affecting signaling pathways such as PI3K/Akt, it alters cellular responses to growth factors.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of similar compounds:

  • Study on PI3K Inhibition : A study identified that derivatives with similar structures effectively inhibited PI3K activity in vitro, leading to reduced proliferation in cancer cell lines .
  • Antibacterial Screening : Another study reported that pyrazolo derivatives showed varying degrees of antibacterial activity against selected pathogens, suggesting potential applications in antibiotic development .

Q & A

Q. What are the optimal synthetic routes for 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A validated approach includes:
  • Step 1 : Preparation of the pyrazolo[1,5-a]pyrazine core via condensation of hydrazine derivatives with diketones under reflux in ethanol .
  • Step 2 : Piperazine functionalization using haloalkanes (e.g., alkyl bromides) in propan-2-ol, heated for 1 hour, followed by vacuum distillation and recrystallization .
  • Yield Optimization : Adjust stoichiometry of haloalkanes, use anhydrous solvents, and employ column chromatography for purification. For example, substituting ethanol with dimethylformamide (DMF) can enhance solubility of intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and piperazine linkage. For instance, aromatic protons in pyrazolo[1,5-a]pyrazine appear at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 523.5 [M+1] for related purine derivatives) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) ensure >99% purity. Monitor UV absorption at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs targeting specific biological pathways?

  • Methodological Answer :
  • Core Modifications : Substitute the 2-methyl group on pyrazolo[1,5-a]pyrazine with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance binding affinity to kinase domains .
  • Piperazine Tailoring : Introduce acylated or sulfonylated piperazines (e.g., 4-pentanoylpiperazine) to improve metabolic stability. For example, compound 31 (6-(4-pentanoylpiperazin-1-yl)-purine) showed a 61% yield and enhanced solubility .
  • Biological Assays : Test analogs against recombinant enzymes (e.g., VEGFR2, MMP9) using fluorescence-based assays. IC50_{50} values <100 nM indicate high potency .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsomal stability to identify metabolic liabilities. For instance, low bioavailability in vivo may correlate with rapid CYP3A4-mediated oxidation .
  • Formulation Adjustments : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. Compound 37 (6-[4-(tetrahydro-2H-pyran-4-ylcarbonyl)piperazine]) exhibited improved bioavailability due to reduced crystallinity .
  • Dose-Response Re-evaluation : Conduct staggered dosing in animal models to identify nonlinear pharmacokinetics, which may explain efficacy gaps .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., ethanol/diethyl ether) for slow evaporation. For pyrazolo-pyrimidine analogs, ethanol yielded monoclinic crystals with P21_1/c symmetry .
  • Temperature Gradients : Gradual cooling from 80°C to 4°C promotes nucleation. For example, compound 10b (piperazine derivative) formed stable crystals after 72-hour incubation .
  • Co-crystallization : Use small-molecule additives (e.g., succinic acid) to stabilize lattice structures. This approach resolved disorder in the piperazine moiety for analog 35 .

Data Interpretation and Experimental Design

Q. How can researchers validate the selectivity of this compound against off-target receptors?

  • Methodological Answer :
  • Panel Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler™) at 1 µM. A selectivity score <10% indicates high specificity .
  • Computational Docking : Use Schrödinger Suite for molecular dynamics simulations. For example, the 2-methylpyrazolo group showed hydrogen bonding with VEGFR2’s hinge region (PDB: 3VHE) .
  • Counter-Screens : Include GPCRs (e.g., serotonin 5-HT2A_{2A}) to rule out promiscuity. Compound 36 (6-[4-(2-methylpropanoyl)piperazine]) had <5% activity at 5-HT2A_{2A} .

Q. What are best practices for reconciling discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :
  • Force Field Calibration : Re-parameterize AMBER or CHARMM for pyrazolo[1,5-a]pyrazine’s tautomeric states. Adjust partial charges using Gaussian09 at the B3LYP/6-31G* level .
  • Solvent Accessibility Modeling : Include explicit water molecules in MD simulations to account for hydrophobic pocket hydration .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure on-rates (kon_\text{on}) and off-rates (koff_\text{off}). A koff_\text{off} < 0.01 s1^{-1} confirms stable binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.